(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide
CAS No.:
Cat. No.: VC13410969
Molecular Formula: C13H16Cl2N2O
Molecular Weight: 287.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16Cl2N2O |
|---|---|
| Molecular Weight | 287.18 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-3-4-10)7-9-2-5-11(14)12(15)6-9/h2,5-6,8,10H,3-4,7,16H2,1H3/t8-/m0/s1 |
| Standard InChI Key | DPYRGOJKBCAJMW-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N |
| SMILES | CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₁₃H₁₆Cl₂N₂O) comprises three key components:
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Chiral amino group: The (S)-configuration at the α-carbon ensures stereoselective interactions with biological targets.
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Cyclopropyl ring: A strained three-membered carbocycle that enhances metabolic stability and influences conformational flexibility .
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3,4-Dichlorobenzyl group: The dichloro substitution at the 3rd and 4th positions of the benzyl ring introduces steric bulk and electron-withdrawing effects, modulating solubility and receptor-binding affinity.
The isomeric arrangement of chlorine atoms distinguishes this compound from its 2,5-dichloro analog, potentially altering its electronic profile and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆Cl₂N₂O |
| Molecular Weight | 287.18 g/mol |
| IUPAC Name | (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide |
| Chiral Centers | 1 (S-configuration) |
| LogP (Predicted) | 2.8–3.2 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide can be conceptualized via disconnection into three fragments:
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3,4-Dichlorobenzylamine: Serves as the nitrogen source for the benzyl group.
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Cyclopropylamine: Introduced via alkylation or reductive amination.
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Propionamide backbone: Formed through coupling of a propionic acid derivative.
Fragment Coupling Approach
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Step 1: Protection of 3,4-dichlorobenzylamine using a phthalimide group to prevent unwanted side reactions .
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Step 2: Alkylation with a cyclopropane-containing electrophile (e.g., bromocyclopropane) under basic conditions .
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Step 3: Deprotection of the phthalimide group using hydrazine or methylamine to regenerate the primary amine .
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Step 4: Amide bond formation with propionyl chloride in the presence of a coupling agent (e.g., HATU or EDCI).
Stereoselective Synthesis
Enantiomeric purity is achievable through:
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Chiral auxiliaries: Use of (S)-proline-derived catalysts during amide formation.
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Kinetic resolution: Enzymatic hydrolysis of racemic intermediates using lipases or proteases .
| Assay | Result (Predicted) |
|---|---|
| CYP3A4 Inhibition | Moderate (IC₅₀ ≈ 10 µM) |
| Plasma Protein Binding | 85–90% |
| Oral Bioavailability | 40–50% (rodent models) |
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include a triplet for the cyclopropyl CH₂ (δ 1.2–1.5 ppm) and aromatic protons from the dichlorobenzyl group (δ 7.3–7.6 ppm).
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LC-MS: Molecular ion peak at m/z 287.1 [M+H]⁺ with characteristic chlorine isotope patterns.
Challenges and Future Directions
Synthetic Hurdles
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Cyclopropane ring strain: May lead to side reactions during amide coupling unless mild conditions are employed .
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Chiral integrity: Racemization risks during acidic/basic steps necessitate low-temperature protocols.
Research Opportunities
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Structure-activity relationships (SAR): Systematic variation of chlorine positions and cyclopropyl substituents.
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In vivo pharmacokinetics: Assessment of brain penetration and clearance rates in preclinical models.
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